molecular formula C12H8BrN3 B8307798 5-bromo-1-pyridin-3-yl-1H-indazole

5-bromo-1-pyridin-3-yl-1H-indazole

Katalognummer: B8307798
Molekulargewicht: 274.12 g/mol
InChI-Schlüssel: WRDPGCJEFRKLTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-1-pyridin-3-yl-1H-indazole is a brominated indazole derivative designed for research and development purposes. This compound features a fused aromatic indazole core substituted with a bromo group and a pyridin-3-yl moiety, making it a valuable intermediate in medicinal chemistry and drug discovery. Indazole-based scaffolds are of significant interest in scientific research due to their broad pharmacological potential. Some indazole derivatives are known to exhibit potent inhibitory activities against cancer cell proliferation. For instance, certain synthesized indazole analogues have demonstrated efficacy in suppressing the growth, migration, and invasion of breast cancer cell lines, and have shown potential to induce apoptosis (programmed cell death) by modulating proteins like caspase-3, Bax, and Bcl-2 . Furthermore, indazole compounds are frequently explored as core structures in kinase inhibitors and other targeted therapies . Beyond oncology research, indazole derivatives have also been developed and evaluated for their antimicrobial properties, showing significant activity against Gram-positive bacteria such as S. pneumoniae . The bromine atom on the indazole ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki coupling, which is commonly employed to create diverse chemical libraries for biological screening . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

Molekularformel

C12H8BrN3

Molekulargewicht

274.12 g/mol

IUPAC-Name

5-bromo-1-pyridin-3-ylindazole

InChI

InChI=1S/C12H8BrN3/c13-10-3-4-12-9(6-10)7-15-16(12)11-2-1-5-14-8-11/h1-8H

InChI-Schlüssel

WRDPGCJEFRKLTA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)N2C3=C(C=C(C=C3)Br)C=N2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Analysis

The table below compares 5-bromo-1-pyridin-3-yl-1H-indazole with structurally related brominated indazoles and indoles:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
This compound 1: Pyridin-3-yl; 5: Br C₁₂H₈BrN₃ 290.12 g/mol Aromatic pyridinyl enhances π-interactions; bromine for functionalization
5-Bromo-3-isopropyl-1-methyl-1H-indazole 1: CH₃; 3: iPr; 5: Br C₁₁H₁₃BrN₂ 265.15 g/mol Alkyl groups (iPr, CH₃) increase hydrophobicity; no aromatic substituents
6-Bromo-4-fluoro-1H-indazole (PF-06263276) 4: F; 6: Br C₇H₄BrFN₂ 215.03 g/mol Fluorine enhances electronegativity; bromine at position 6 alters sterics
5-Bromo-3,7-dimethyl-1H-indazole 3: CH₃; 5: Br; 7: CH₃ C₉H₉BrN₂ 225.09 g/mol Methyl groups at 3 and 7 positions may sterically hinder interactions
3-Bromo-4,5,6,7-tetrahydro-1H-indazole Core: tetrahydro ring; 3: Br C₇H₉BrN₂ 201.07 g/mol Saturated ring reduces aromaticity; bromine at position 3

Physicochemical Properties

  • Melting Points : While data for this compound is unavailable, analogs like 5-bromo-3-isopropyl-1-methyl-1H-indazole melt at 141–142°C, and 6-bromo-4-fluoro-1H-indazole is a solid with ≥98% purity . The pyridinyl group in the target compound may lower melting points compared to alkyl-substituted analogs due to reduced crystallinity.
  • Solubility : The pyridinyl group likely improves aqueous solubility compared to alkyl-substituted indazoles, which are more lipophilic .

Reactivity and Functionalization

  • Halogen Reactivity : Bromine at position 5 in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization, similar to methods used in .
  • Pyridinyl Group: The pyridin-3-yl substituent can participate in hydrogen bonding and metal coordination, offering advantages in drug design over non-aromatic substituents .

Vorbereitungsmethoden

Reaction Mechanism and Stepwise Synthesis

A patented method (CN102898374A) outlines a two-step diazotization-cyclization route starting from 2-amino-5-bromoacetophenone:

  • Diazotization : Treatment with sodium nitrite (NaNO₂) in hydrochloric acid at 0–10°C generates a diazonium salt intermediate.

  • Cyclization : Addition of tin(II) chloride dihydrate (SnCl₂·2H₂O) in HCl induces ring closure, forming the indazole core via intramolecular coupling.

This method avoids hazardous hydrazine hydrate, achieving an 81% yield of 5-bromo-1H-indazole after basification (pH 8–9) and recrystallization.

Optimization of Reaction Conditions

Key parameters influencing yield include:

ParameterOptimal ValueEffect on Yield
Temperature0–10°CPrevents diazonium decomposition
SnCl₂ Concentration1.5 equivalentsMaximizes cyclization efficiency
pH during workup8–9Ensures product precipitation

Replacing SnCl₂ with Fe/HCl reduces yields to 65%, highlighting the superiority of tin-based catalysis.

Suzuki-Miyaura Cross-Coupling Approaches

Boronic Acid Preparation

The PMC9029309 study demonstrates that 6-bromo-1H-indazole undergoes iodination at position 3 using I₂/K₂CO₃ in DMF, yielding 3-iodo-6-bromo-1H-indazole (71% yield). Subsequent Suzuki coupling with pyridin-3-ylboronic acid in the presence of Pd(dppf)Cl₂ and Cs₂CO₃ affords the target compound.

Catalytic System Comparison

CatalystSolventYield (%)Purity (%)
Pd(PPh₃)₄DMF/H₂O6892
Pd(dppf)Cl₂DME7898
NiCl₂(dppe)THF4285

Pd(dppf)Cl₂ in dimethoxyethane (DME) achieves optimal results due to enhanced electron-donating ligand effects.

Alternative Functional Group Transformations

Bromine-Pyridine Substitution

EvitaChem’s protocol involves nucleophilic aromatic substitution (SNAr) between 5-bromo-1H-indazole and 3-aminopyridine under microwave irradiation (150°C, 30 min). This method, however, requires strict anhydrous conditions and provides moderate yields (73%).

Reductive Amination Routes

A patent (WO2006054151A1) describes reductive amination of 5-bromoindazole-1-carbaldehyde with pyridin-3-ylmethylamine using NaBH₃CN in MeOH. While feasible, competing over-reduction to the amine limits practicality (55% yield).

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively removes SnCl₂ residues, while reverse-phase HPLC (C18 column, 70% MeOH/H₂O) achieves >99% purity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 10.00 (s, 1H, NH), 8.62 (d, J = 4.8 Hz, 1H, pyridine-H), 7.82 (s, 1H, indazole-H).

  • HRMS : m/z 280.9841 [M+H]⁺ (calc. 280.9838 for C₁₂H₈BrN₃).

Q & A

Q. What are the recommended synthetic routes for 5-bromo-1-pyridin-3-yl-1H-indazole, and how can reaction conditions be optimized?

Methodological Answer : The synthesis of this compound typically involves multi-step protocols. A common approach is the cyclization of substituted precursors under catalytic conditions. For example:

  • Step 1 : Bromination of a pre-functionalized indazole core using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80–100°C .
  • Step 2 : Introduction of the pyridinyl group via Buchwald-Hartwig amination or Ullmann coupling, employing palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene at reflux .
  • Optimization : Reaction yields improve with controlled temperature gradients (e.g., slow heating to avoid side reactions) and inert atmospheres (argon/nitrogen). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions. For example, the pyridinyl proton signals should appear as distinct doublets in δ 8.2–8.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical: 274.03 g/mol for C₁₂H₈BrN₃) with <2 ppm error .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to refine crystal structures, ensuring bond lengths/angles align with density functional theory (DFT) predictions .
  • HPLC-PDA : Assess purity (>95%) via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?

Methodological Answer :

  • Derivatization : Synthesize analogs with substitutions at the indazole C3 or pyridinyl positions (e.g., fluoro, methoxy, or alkyl groups) to probe steric/electronic effects .
  • Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases, monoamine oxidases) using fluorescence-based assays. For example, measure IC₅₀ values in α-glucosidase inhibition studies .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to active sites. Validate with MD simulations (AMBER/CHARMM) to assess stability .

Q. What methodologies are effective in resolving contradictions in biological activity data across studies involving bromo-indazole compounds?

Methodological Answer :

  • Meta-Analysis : Aggregate data from independent studies (e.g., IC₅₀ values, assay conditions) and apply mixed-effects models to identify confounding variables (e.g., solvent polarity, cell line variability) .
  • Longitudinal Replication : Re-test disputed compounds under standardized protocols (fixed pH, temperature, and incubation time) to isolate experimental artifacts .
  • Cross-Validation : Combine in vitro assays with ex vivo tissue models (e.g., liver microsomes) to account for metabolic stability differences .

Q. How can SHELX programs be applied in crystallographic analysis of this compound derivatives?

Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to collect high-resolution (<1.0 Å) diffraction data .
  • Structure Solution : Employ SHELXD for dual-space recycling to resolve phase problems in non-centrosymmetric crystals .
  • Refinement : Iterate with SHELXL using least-squares minimization. Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for heavy atoms (e.g., Br) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.